molecular formula C13H14N4OS B11722623 4-{[(4-Methylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide

4-{[(4-Methylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide

Cat. No.: B11722623
M. Wt: 274.34 g/mol
InChI Key: BNAKMEUIYANEGF-UHFFFAOYSA-N
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Description

4-{[(4-Methylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide is an organic compound that belongs to the hydrazides family. It is characterized by the presence of a benzohydrazide group linked to a sulfanyl-methyl-pyrimidine moiety. This compound has a molecular formula of C13H14N4OS and a molecular weight of 274.34 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-Methylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide typically involves the reaction of 4-methyl-2-pyrimidinethiol with 4-formylbenzoic acid hydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques such as column chromatography or recrystallization .

Chemical Reactions Analysis

Types of Reactions

4-{[(4-Methylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-{[(4-Methylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-{[(4-Methylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds with biological macromolecules, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(4-Methylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide is unique due to the presence of both a hydrazide group and a sulfanyl-methyl-pyrimidine moiety. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C13H14N4OS

Molecular Weight

274.34 g/mol

IUPAC Name

4-[(4-methylpyrimidin-2-yl)sulfanylmethyl]benzohydrazide

InChI

InChI=1S/C13H14N4OS/c1-9-6-7-15-13(16-9)19-8-10-2-4-11(5-3-10)12(18)17-14/h2-7H,8,14H2,1H3,(H,17,18)

InChI Key

BNAKMEUIYANEGF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)SCC2=CC=C(C=C2)C(=O)NN

Origin of Product

United States

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